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Abstract
TP-0903, initially developed as a potent and selective small molecule inhibitor of the AXL

receptor tyrosine kinase, has demonstrated a broader mechanism of action as a multi-kinase

inhibitor in extensive preclinical studies.[1][2] This technical guide provides an in-depth

summary of the preclinical data for TP-0903, focusing on its activity in various cancer models,

particularly Acute Myeloid Leukemia (AML) and Pancreatic Ductal Adenocarcinoma (PDA). The

document details its impact on cell viability, apoptosis, and cell cycle progression, and its

efficacy in vivo, both as a monotherapy and in combination with standard-of-care agents.

Experimental protocols for key assays are described, and signaling pathways are visualized to

offer a comprehensive resource for researchers, scientists, and drug development

professionals.

Introduction: AXL as a Therapeutic Target
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, MerTK) family, is a

critical mediator of cellular processes including proliferation, survival, migration, and epithelial-

mesenchymal transition (EMT).[3][4] Overexpression and activation of AXL are associated with

poor prognosis, metastasis, and the development of therapeutic resistance across numerous

cancer types.[3][5][6] This makes AXL a compelling target for oncologic drug development. TP-

0903 (also known as Dubermatinib) is an orally bioavailable inhibitor designed to target and

bind to AXL, thereby blocking its downstream signaling pathways.[4][7] Preclinical evidence,

however, reveals that its anti-neoplastic activity stems from the inhibition of multiple kinases,

contributing to its efficacy in diverse and often drug-resistant tumor models.[1][2][8]
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Mechanism of Action and Signaling Pathway
TP-0903 exerts its effects by inhibiting AXL and other key kinases involved in cancer cell

proliferation and survival. Upon binding its ligand, Gas6, AXL activates downstream signaling

cascades, prominently the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which promote

cell survival, EMT, and an immunosuppressive tumor microenvironment. TP-0903 competitively

binds to the ATP-binding pocket of the AXL kinase domain, preventing its phosphorylation and

subsequent signal transduction.[4][7]

Beyond AXL, TP-0903 has been shown to be a multi-kinase inhibitor with potent activity against

Aurora kinases A/B, Chk1/2, and FLT3, among others.[1][2][8] This expanded target profile is

crucial to its mechanism, particularly its ability to induce G2/M cell cycle arrest and apoptosis in

malignant cells.[9][10] In models of AML, inhibition of FLT3 and cell cycle regulators is a key

contributor to its potent anti-leukemic activity.[8][9]
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Caption: Proposed mechanism of TP-0903 action.

In Vitro Preclinical Studies
TP-0903 has demonstrated potent single-agent activity across a variety of cancer cell lines in

vitro, effectively inhibiting cell viability, inducing apoptosis, and causing cell cycle arrest at

nanomolar concentrations.
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Cell Viability and Proliferation
The inhibitory concentration (IC50) of TP-0903 has been determined in multiple cancer cell

lines, showing particular potency in hematologic malignancies and pancreatic cancer.

Cell Line Cancer Type
Mutation
Status

IC50 (nM) Citation(s)

MV4-11

(R248W)
AML TP53 Mutant 11 ± 0.5 [10]

HL-60 AML TP53 Null 35 ± 2.4 [10]

Kasumi-1 AML
TP53 Mutant

(R248Q)
15 ± 1.1 [10]

OCI-AML3 AML
NRAS Mutant

(Q61L)
37 [8][9]

Ba/F3-FLT3-ITD Pro-B Cell Line FLT3-ITD 15 [6][8]

Ba/F3-FLT3-

ITD/F691L
Pro-B Cell Line

FLT3

Gatekeeper

Mutant

16 [6][8]

BMF-A3 Pancreatic (PDA) - 110 [3]

PSN-1 Pancreatic - 6000 [7]

Cell Cycle Analysis and Apoptosis
Consistent with its inhibition of Aurora kinases, TP-0903 induces a G2/M phase cell cycle

arrest.[9][10] In AML cell lines such as MV4-11, HL-60, and Kasumi-1, treatment with 20 nM

TP-0903 resulted in a significant accumulation of cells in the G2/M phase.[1][11] This cell cycle

blockade is followed by the induction of apoptosis. Treatment with TP-0903 at concentrations of

20-50 nM for 24 to 48 hours significantly increased the apoptotic cell population in these cell

lines, as measured by Annexin V staining.[1][9][11] Furthermore, immunoblot analysis showed

that 50 nM TP-0903 led to the upregulation of DNA damage markers like pChk1/2 and pH2AX.

[1][10]
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In Vivo Preclinical Studies
The anti-tumor efficacy of TP-0903 has been validated in several mouse xenograft models,

where it has been shown to suppress tumor growth, reduce metastasis, and significantly

prolong survival both as a monotherapy and in combination therapies.

Monotherapy Efficacy
In a xenograft model using OCI-AML3 cells, mice treated with TP-0903 (50 mg/kg, 5

days/week) showed suppressed leukemia outgrowth and a 9-day prolongation in survival

compared to the vehicle group.[8] In a more drug-resistant model using MOLM13-RES cells,

TP-0903 administered at 60 mg/kg once daily prolonged survival by 13-17 days compared to

vehicle-treated mice.[8]

Combination Therapy Efficacy
TP-0903 has demonstrated additive or synergistic effects when combined with standard-of-care

agents.

With Decitabine in AML: In xenograft models of TP53 mutant AML, the combination of TP-

0903 and decitabine was significantly more effective than either agent alone.[1][10]

With Gemcitabine and anti-PD1 in Pancreatic Cancer: In an orthotopic pancreatic cancer

model, TP-0903 as a single agent suppressed tumor growth.[3] The combination with

gemcitabine and/or an anti-PD1 antibody further enhanced anti-tumor and anti-metastatic

effects, leading to increased survival and a shift toward a more immune-stimulatory tumor

microenvironment.[3][5]
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Model Treatment Group
Median Survival
(Days)

Citation(s)

HL-60 Xenograft

(AML)
Vehicle 46 [1][10]

Decitabine 55 [1][10]

TP-0903 63 [1][10]

Combination 75 [1][10]

MV4-11 (R248W)

Xenograft (AML)
Vehicle 51 [1][10]

Decitabine 62 [1][10]

TP-0903 81 [1][10]

Combination 89 [1][10]

Kinase Inhibition Profile
While originally developed as an AXL inhibitor, biochemical and cellular assays have confirmed

TP-0903's activity against a panel of other kinases. This multi-targeted profile likely contributes

to its broad efficacy, especially in overcoming drug resistance.
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Kinase Target Assay Type IC50 / Kd (nM) Citation(s)

AXL Kinase Assay IC50: 27 [7]

AXL Binding Assay Kd: 8.2 [6]

FLT3-WT Binding Assay Kd: 0.93 [6]

FLT3-ITD Kinase Assay IC50: 3.9 [6]

FLT3-ITD Binding Assay Kd: 5.6 [6]

FLT3-D835Y Kinase Assay IC50: 0.12 [6]

FLT3-ITD/F691L Binding Assay Kd: 1.9 [6]

Aurora A/B Cellular/Biochemical Low nM activity [1][2]

Chk1/2 Cellular/Biochemical Low nM activity [1][2]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings.

Below are summarized protocols for key experiments performed in the evaluation of TP-0903.

In Vitro Cell Viability (MTT Assay)
Cell Plating: Cancer cell lines (e.g., MV4-11, HL-60) are seeded into 96-well plates at a

predetermined density.

Drug Treatment: Cells are treated with increasing concentrations of TP-0903 or vehicle

control (DMSO).

Incubation: Plates are incubated for a specified period, typically 72 hours, under standard

cell culture conditions (37°C, 5% CO2).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is

added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow

MTT to purple formazan crystals.
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Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve

the formazan crystals.

Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g.,

570 nm).

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control

wells. IC50 values are determined using non-linear regression analysis.[1][11]
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Caption: General workflow for in vitro cell-based assays.

Apoptosis Assay (Annexin V Flow Cytometry)
Cell Treatment: Cells are treated with TP-0903 (e.g., 20 nM, 50 nM) or vehicle for 24-48

hours.

Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-

conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI.

Incubation: Staining proceeds for 15 minutes at room temperature in the dark.

Analysis: Samples are analyzed promptly on a flow cytometer. Annexin V-positive/PI-

negative cells are identified as early apoptotic, and Annexin V-positive/PI-positive cells are

late apoptotic/necrotic.[1][11]

In Vivo Xenograft Studies
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma - NSG) are used to

prevent rejection of human tumor cells.
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Cell Implantation: A specific number of human cancer cells (e.g., 1x10^6 HL-60 cells) are

injected, typically intravenously (for leukemia models) or subcutaneously/orthotopically (for

solid tumors).

Tumor Engraftment: Engraftment is confirmed, often through bioluminescence imaging for

luciferase-tagged cells or caliper measurement for solid tumors.

Treatment Initiation: Once tumors are established (e.g., 14 days post-injection), mice are

randomized into treatment cohorts (Vehicle, TP-0903, comparator drug, combination).

Dosing: TP-0903 is administered orally via gavage at a specified dose and schedule (e.g., 50

mg/kg, 5 days on/2 days off).

Monitoring: Animal health, body weight, and tumor burden are monitored regularly

throughout the study.

Endpoint: The study concludes based on predetermined endpoints, such as tumor size limits

or a decline in animal health. Survival is a key endpoint, analyzed using Kaplan-Meier

curves.[1][6][10]
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Caption: Standard workflow for in vivo xenograft efficacy studies.
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Conclusion
The preclinical data for TP-0903 strongly support its development as a potent anti-cancer

agent. Its multi-kinase inhibitory profile, encompassing AXL, Aurora kinases, and FLT3,

provides a multi-pronged attack on cancer cell proliferation, survival, and drug resistance

mechanisms. TP-0903 has demonstrated significant efficacy at nanomolar concentrations in

vitro and has translated this potency into improved survival in vivo, particularly in challenging

models of TP53 mutant AML and pancreatic cancer.[1][3][5][10] The promising synergistic

activity with standard-of-care agents like decitabine and gemcitabine, coupled with its ability to

modulate the tumor immune microenvironment, provides a strong rationale for its continued

clinical evaluation in patients with advanced solid tumors and hematologic malignancies.[1][5]

[12][13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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